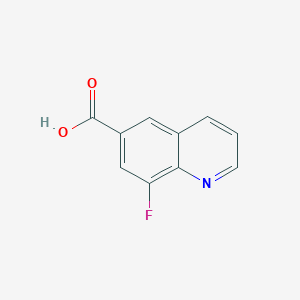8-Fluoroquinoline-6-carboxylic acid
CAS No.: 1061650-25-6
Cat. No.: VC5423910
Molecular Formula: C10H6FNO2
Molecular Weight: 191.161
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1061650-25-6 |
|---|---|
| Molecular Formula | C10H6FNO2 |
| Molecular Weight | 191.161 |
| IUPAC Name | 8-fluoroquinoline-6-carboxylic acid |
| Standard InChI | InChI=1S/C10H6FNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5H,(H,13,14) |
| Standard InChI Key | KKAGDSDXDXTTMJ-UHFFFAOYSA-N |
| SMILES | C1=CC2=CC(=CC(=C2N=C1)F)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quinoline backbone substituted with a fluorine atom at the 8-position and a carboxylic acid group at the 6-position. This arrangement is critical for its reactivity and interaction with biological targets. The IUPAC name, 8-fluoroquinoline-6-carboxylic acid, reflects these substituents . Key identifiers include:
Physicochemical Characteristics
The compound’s solubility and stability are influenced by its polar carboxylic acid group and the electron-withdrawing fluorine atom. While exact solubility data are unavailable, analogs like 4-fluoroquinoline-8-carboxylic acid exhibit moderate solubility in polar solvents such as dimethyl sulfoxide (DMSO) .
Table 1: Comparative Properties of Fluoroquinoline Carboxylic Acids
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 8-Fluoroquinoline-6-carboxylic acid | 1061650-25-6 | 191.16 | 8-F, 6-COOH | |
| 4-Fluoroquinoline-8-carboxylic acid | 1416438-66-8 | 191.16 | 4-F, 8-COOH | |
| 8-Fluoroquinoline-3-carboxylic acid | 71082-53-6 | 191.16 | 8-F, 3-COOH |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 8-fluoroquinoline-6-carboxylic acid typically involves multi-step reactions:
-
Quinoline Ring Formation: Starting materials such as aniline derivatives undergo cyclization using reagents like polyphosphoric acid.
-
Fluorination: Electrophilic fluorination agents (e.g., Selectfluor®) introduce the fluorine atom at the 8-position .
-
Carboxylation: Oxidation of a methyl group or direct carboxylation using carbon dioxide under high pressure yields the carboxylic acid moiety .
A notable method involves a two-step process:
-
Step 1: Hydrochloric acid-mediated hydrolysis at 110°C under inert atmosphere.
-
Step 2: Selenium(IV) oxide oxidation in pyridine at 120°C to install the carboxylic acid group .
Industrial Production
Suzhou Sibian Chemical Technology Co., Ltd. reports large-scale synthesis with purity exceeding 98% . Their optimized process ensures consistent yield and quality, critical for pharmaceutical applications.
Biological Activity and Applications
Drug Development
The compound serves as a precursor for synthesizing novel antibiotics and kinase inhibitors. Its modular structure allows for modifications at the 6- and 8-positions to optimize pharmacokinetics .
Comparison with Related Compounds
Positional Isomers
-
8-Fluoroquinoline-3-carboxylic acid: The carboxylic acid at the 3-position reduces steric hindrance, potentially enhancing binding to hydrophobic enzyme pockets .
-
4-Fluoroquinoline-8-carboxylic acid: The shifted fluorine and carboxylic acid groups alter electronic properties, affecting solubility and reactivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume